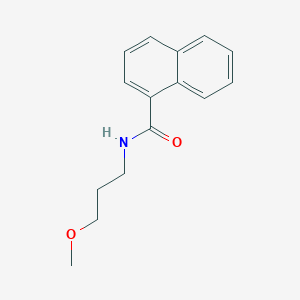
N-(3-methoxypropyl)naphthalene-1-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(3-methoxypropyl)naphthalene-1-carboxamide, also known as MPNC, is a chemical compound that has garnered attention in the scientific community due to its potential applications in various fields.
Mécanisme D'action
The mechanism of action of N-(3-methoxypropyl)naphthalene-1-carboxamide is not fully understood. However, studies have shown that it inhibits the growth of cancer cells by inducing apoptosis, or programmed cell death. This compound has also been shown to have anti-inflammatory properties.
Biochemical and Physiological Effects:
This compound has been shown to have a low toxicity profile in vitro and in vivo. It has been found to be non-toxic to human red blood cells and has no adverse effects on liver or kidney function. Additionally, this compound has been shown to have low skin irritation potential.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of N-(3-methoxypropyl)naphthalene-1-carboxamide is its versatility in various fields of research. Its low toxicity profile also makes it a promising candidate for further investigation. However, one limitation is its relatively low yield in the synthesis process.
Orientations Futures
There are several future directions for the research of N-(3-methoxypropyl)naphthalene-1-carboxamide. In medicinal chemistry, further studies could be conducted to investigate its potential as an anti-cancer agent. In material science, this compound could be studied further for its potential applications in the synthesis of liquid crystals and other functional materials. In organic electronics, further investigation could be conducted to determine its potential as a dopant for organic semiconductors. Additionally, further studies could be conducted to optimize the synthesis method and increase the yield of this compound.
In conclusion, this compound is a promising compound with potential applications in various fields. Its low toxicity profile and versatility make it a promising candidate for further investigation. Further research could lead to the development of novel therapies and materials.
Méthodes De Synthèse
The synthesis of N-(3-methoxypropyl)naphthalene-1-carboxamide involves the reaction of 1-naphthoic acid with 3-methoxypropylamine. The resulting product is then purified through recrystallization. The yield of this compound is typically around 50%.
Applications De Recherche Scientifique
N-(3-methoxypropyl)naphthalene-1-carboxamide has been studied for its potential applications in various fields, including medicinal chemistry, material science, and organic electronics. In medicinal chemistry, this compound has been investigated as a potential anti-cancer agent due to its ability to inhibit the growth of cancer cells. In material science, this compound has been used as a building block for the synthesis of liquid crystals and other functional materials. In organic electronics, this compound has been studied as a potential dopant for organic semiconductors.
Propriétés
Formule moléculaire |
C15H17NO2 |
|---|---|
Poids moléculaire |
243.3 g/mol |
Nom IUPAC |
N-(3-methoxypropyl)naphthalene-1-carboxamide |
InChI |
InChI=1S/C15H17NO2/c1-18-11-5-10-16-15(17)14-9-4-7-12-6-2-3-8-13(12)14/h2-4,6-9H,5,10-11H2,1H3,(H,16,17) |
Clé InChI |
ZWLQWUOTGFXRHR-UHFFFAOYSA-N |
SMILES |
COCCCNC(=O)C1=CC=CC2=CC=CC=C21 |
SMILES canonique |
COCCCNC(=O)C1=CC=CC2=CC=CC=C21 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



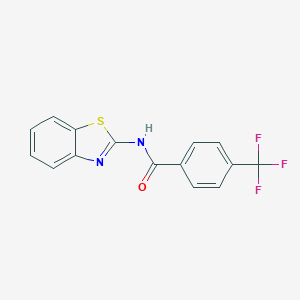
![2-[5-(2-Chloro-phenyl)-tetrazol-2-yl]-N-(3-trifluoromethyl-phenyl)-acetamide](/img/structure/B258629.png)
![N-[5-(4-chlorobenzyl)-1,3,4-thiadiazol-2-yl]-2-fluorobenzamide](/img/structure/B258631.png)
![7-(3,4-dichlorobenzyl)-1,3-dimethyl-8-[(1-methyl-1H-imidazol-2-yl)sulfanyl]-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B258632.png)
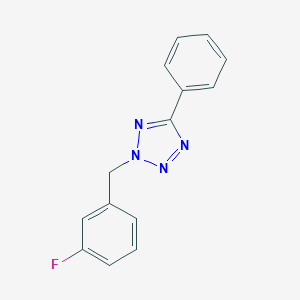
![N-[1-(7-bromo-3,4-dihydro-2H-1,5-benzodioxepin-8-yl)ethyl]-4-fluorobenzamide](/img/structure/B258639.png)
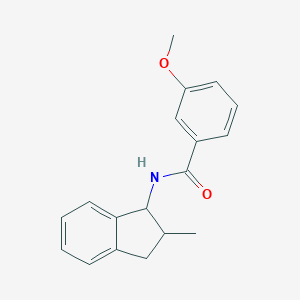
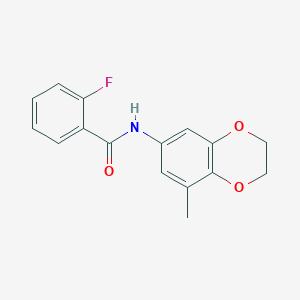
![1-(4-chlorobenzoyl)-6,7-dihydro-1H-[1,4]dioxino[2,3-f]benzimidazol-2-yl methyl sulfide](/img/structure/B258644.png)
![N-[1-(7-bromo-3,4-dihydro-2H-1,5-benzodioxepin-8-yl)ethyl]-2-chlorobenzamide](/img/structure/B258645.png)
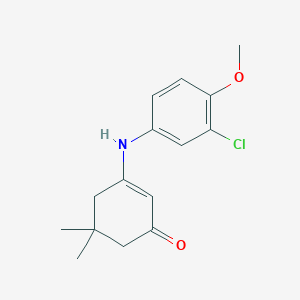
![3-methoxy-N-[5-(1-phenylethyl)-1,3,4-thiadiazol-2-yl]benzamide](/img/structure/B258651.png)
![N-[5-(4-ethoxyphenyl)-1,3,4-thiadiazol-2-yl]-3-methylbenzamide](/img/structure/B258656.png)
![3-Amino-6-(4-methoxyphenyl)-4-(trifluoromethyl)thieno[2,3-b]pyridine-2-carbonitrile](/img/structure/B258657.png)